4-bromo-N-(4-fluorobenzyl)benzenesulfonamide
Overview
Description
4-bromo-N-(4-fluorobenzyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H11BrFNO2S and its molecular weight is 344.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.96779 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodynamic Therapy Applications
One significant application of compounds related to 4-bromo-N-(4-fluorobenzyl)benzenesulfonamide is in the field of photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds, including (E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide and its derivatives, showed remarkable properties as photosensitizers. Their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield make them potential Type II photosensitizers for PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure and Spectroscopy
The molecular structure, infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, including 4-bromobenzenesulfonamide, have been extensively studied using ab initio Hartree–Fock and density functional theory. These studies contribute to understanding the structural properties and effects of halogen substituents on the characteristic benzenesulfonamides bands in spectra. This research provides valuable insights for the development of new compounds with potential applications in various fields (Karabacak, Cinar, Çoruh, & Kurt, 2009).
Synthesis and Characterization for Sensor Applications
A novel compound, (E)-Nʹ-(4-Bromobenzylidene)-benzenesulfonohydrazide, was synthesized and characterized for its application as a sensor for chromium ion detection from environmental samples. This research demonstrates the potential of benzenesulfonamide derivatives in developing selective sensors for environmental monitoring, showcasing the versatility of these compounds beyond biomedical applications (Hussain, Asiri, Arshad, & Rahman, 2020).
Carbonic Anhydrase Inhibition for Therapeutic Uses
Studies on benzenesulfonamides, including this compound derivatives, have shown potent inhibitory effects on carbonic anhydrase isozymes. These findings have significant implications for the development of therapeutic agents targeting conditions like glaucoma, epilepsy, and certain cancers, highlighting the therapeutic potential of these compounds (Gul et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
4-bromo-N-[(4-fluorophenyl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2S/c14-11-3-7-13(8-4-11)19(17,18)16-9-10-1-5-12(15)6-2-10/h1-8,16H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOKTNSNUVUINA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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